N,N-Dimethylhydroxylamine hydrochloride is a chemical compound with the molecular formula and a molecular weight of 97.54 g/mol. It appears as light yellow hygroscopic crystals and is soluble in water, dimethyl sulfoxide, and methanol . This compound serves as an important biochemical reagent in various chemical synthesis processes, particularly in organic chemistry and life sciences.
N,N-Dimethylhydroxylamine hydrochloride is primarily utilized in the formation of Weinreb amides, which are critical intermediates in the synthesis of ketones via the Weinreb ketone synthesis method. The reactions typically involve coupling with acyl chlorides or other electrophiles to generate these amides . Additionally, it can be used to prepare 2-acyloxazoles from 2-oxazolemagnesium chloride .
N,N-Dimethylhydroxylamine hydrochloride can be synthesized through several methods:
N,N-Dimethylhydroxylamine hydrochloride finds diverse applications in:
N,N-Dimethylhydroxylamine hydrochloride shares structural similarities with several other hydroxylamine derivatives. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
N,O-Dimethylhydroxylamine hydrochloride | C₂H₈ClNO | Used specifically for forming Weinreb amides |
Hydroxylamine | NH₂OH | Basic structure lacking methyl groups |
N-Methoxymethanamine hydrochloride | C₂H₇ClN | Contains methoxy group; different reactivity profile |
Dimethylaminomethylphenol | C₉H₁₃N | Contains aromatic ring; used in different synthetic routes |
N,N-Dimethylhydroxylamine hydrochloride stands out due to its specific application in forming Weinreb amides, making it particularly valuable in synthetic organic chemistry compared to other similar compounds that may not have this capability .
N,N-Dimethylhydroxylamine hydrochloride participates in nucleophilic substitution reactions via its hydroxylamine functional group. A key application is its use in the synthesis of Weinreb amides, where DMHA·HCl reacts with acid chlorides to form stable intermediates that resist over-addition by organometallic reagents [5]. Computational studies reveal that the reaction proceeds through a tetrahedral intermediate stabilized by chelation between the methoxy oxygen and the incoming nucleophile (Figure 1) [5]. This chelation-controlled mechanism ensures selective ketone formation, avoiding undesired alcohol byproducts [6].
The nucleophilicity of DMHA·HCl is further demonstrated in bioorthogonal retro-Cope elimination reactions with cyclooctynes. Density functional theory (DFT) calculations indicate that the reaction involves a regioselective hydroamination step, with activation energies as low as 18.9 kcal/mol for unmodified cyclooctynes [3]. Steric ambivalence at the propargylic position allows for broad substrate compatibility, making DMHA·HCl a versatile reagent in click chemistry applications [3].
Table 1: Activation Energies for Cyclooctyne Hydroamination
Cyclooctyne Type | Activation Energy (kcal/mol) |
---|---|
Unmodified | 18.9 |
Bicyclo[6.1.0] | 15.4 |
The liberation of N,N-dimethylhydroxylamine from its hydrochloride salt under acidic conditions is a critical step in its synthetic utility. Acid hydrolysis of DMHA·HCl involves protonation of the hydroxylamine group, followed by nucleophilic attack by water at the methylated nitrogen [1]. Kinetic studies show that the reaction rate is first-order with respect to both the hydrochloride and hydronium ion concentration, with a pH-dependent rate maximum observed near pH 3 [4].
Solvent effects play a significant role in hydrolysis dynamics. Polar aprotic solvents such as dimethyl sulfoxide (DMSO) accelerate the reaction by stabilizing charged intermediates, while protic solvents like methanol slow hydrolysis due to competitive hydrogen bonding [4]. Isotopic labeling experiments using deuterated solvents (D₂O) further confirm that proton transfer from the solvent is rate-limiting in the hydrolysis mechanism [4].
Temperature profoundly influences the reaction pathways of DMHA·HCl. For instance, the retro-Cope elimination reaction with cyclooctynes exhibits a sharp decrease in activation energy (ΔG^‡) at elevated temperatures, from 18.9 kcal/mol at 25°C to 12.3 kcal/mol at 60°C [3]. This temperature sensitivity arises from the entropic favorability of transition state formation, where increased thermal energy overcomes steric and electronic barriers.
In contrast, the formation of Weinreb amides requires low-temperature conditions (−78°C) to prevent decomposition of the tetrahedral intermediate [5]. Arrhenius plots of these reactions reveal linear relationships between ln(k) and 1/T, with activation energies ranging from 20–25 kcal/mol depending on the acyl chloride substrate [5].
Table 2: Temperature Effects on Reaction Rates
Reaction Type | Temperature (°C) | Rate Constant (s⁻¹) |
---|---|---|
Retro-Cope Elimination | 25 | 0.012 |
60 | 0.045 | |
Weinreb Amide Formation | −78 | 0.001 |
Isotopic labeling has elucidated the methyl group transfer mechanisms in DMHA·HCl-mediated reactions. Deuterium-labeled analogs (e.g., CD₃-NH-OH·HCl) exhibit kinetic isotope effects (kH/kD) near 1.0 during oxidation reactions, indicating that proton transfer from the hydroxyl group is not rate-limiting [4]. Instead, the primary kinetic isotope effect (kH/kD ≈ 3.5) observed in methyl transfer to thiol groups suggests that C–S bond formation is the critical step [4].
In isotopic tracer studies, ¹³C-labeled DMHA·HCl was used to track methyl group incorporation into Weinreb amides. Nuclear magnetic resonance (NMR) analysis confirmed that the methyl groups originate exclusively from DMHA·HCl, with no scrambling observed under standard reaction conditions [6].
Irritant